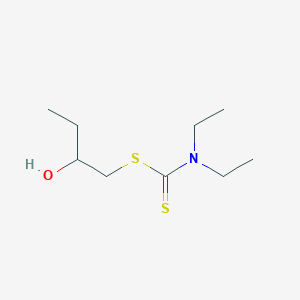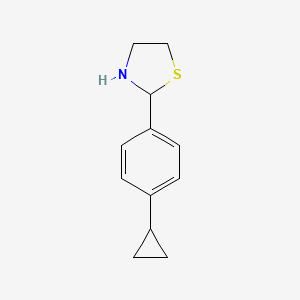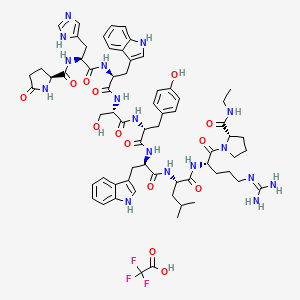
2-Hydroxybutyl diethylcarbamodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybutyl diethylcarbamodithioate is a chemical compound with the molecular formula C9H19NOS2.
Vorbereitungsmethoden
2-Hydroxybutyl diethylcarbamodithioate can be synthesized through a one-pot, three-component condensation reaction involving a primary or secondary amine, carbon disulfide, and an epoxide. This reaction is often carried out under ultrasonic irradiation in green reaction media such as water, deep eutectic solvents, or polyethylene glycol. This method is environmentally friendly and yields the desired product with high chemo-, regio-, and stereoselectivity .
Analyse Chemischer Reaktionen
2-Hydroxybutyl diethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the diethylcarbamodithioate moiety is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides
Wissenschaftliche Forschungsanwendungen
2-Hydroxybutyl diethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxybutyl diethylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybutyl diethylcarbamodithioate is similar to other carbamodithioic acid derivatives, such as methyl N,N-diethylcarbamodithioate and ethyl N,N-diethylcarbamodithioate. its unique hydroxyl group provides additional reactivity and potential for forming hydrogen bonds, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
922164-85-0 |
|---|---|
Molekularformel |
C9H19NOS2 |
Molekulargewicht |
221.4 g/mol |
IUPAC-Name |
2-hydroxybutyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C9H19NOS2/c1-4-8(11)7-13-9(12)10(5-2)6-3/h8,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
UFKWAZIHGXKSLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC(=S)N(CC)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-4-(methylsulfanyl)-1-oxobutan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12639734.png)


![N-Hydroxy-N~3~-{2-[(naphthalen-1-yl)amino]ethyl}-beta-alaninamide](/img/structure/B12639760.png)
![Benzoic acid, 3-[[4-[[[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-1-piperazinyl]methyl]-5-nitro-, methyl ester](/img/structure/B12639762.png)
![1-(4-Chlorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12639769.png)
![4-Chloro-6,7-dimethoxy-2-[2-(3-nitrophenyl)ethenyl]quinazoline](/img/structure/B12639776.png)


![(E)-tert-butyl (4-(((7'-benzyl-6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)amino)oxy)-4-oxobutyl)carbamate](/img/structure/B12639794.png)
![Methyl 3-[3-(dibenzylamino)phenyl]but-2-enoate](/img/structure/B12639795.png)


